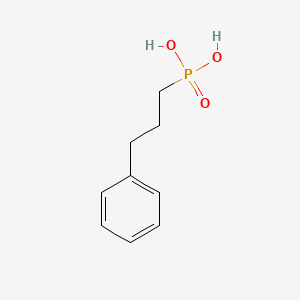

g-Phenylpropylphosphonate

Übersicht

Beschreibung

g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of g-Phenylpropylphosphonate can be achieved through several methods:

Dealkylation of Dialkyl Phosphonates: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.

Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce phosphonic acids.

Direct Methods Using Phosphorous Acid: This method uses phosphorous acid (H₃PO₃) to create the P–C bond simultaneously with the formation of the phosphonic acid functional group.

Analyse Chemischer Reaktionen

g-Phenylpropylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the P=O bond to P-H bonds.

Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Esterification: The compound can undergo esterification with orthosilicates to form phosphonate esters.

Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .

Wissenschaftliche Forschungsanwendungen

g-Phenylpropylphosphonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .

Vergleich Mit ähnlichen Verbindungen

g-Phenylpropylphosphonate can be compared with other similar compounds such as:

Aminobenzylphosphonic Acids: These compounds exhibit notable herbicidal activity and are used as herbicides.

Phosphinic Acids: These compounds have similar structural features but differ in their oxidation states and chemical properties.

Phosphonous Acids: These compounds are analogues of phenylglycine and phenylalanine and have applications in plant growth regulation.

Eigenschaften

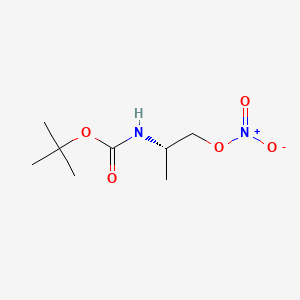

Molekularformel |

C9H13O3P |

|---|---|

Molekulargewicht |

200.17 g/mol |

IUPAC-Name |

3-phenylpropylphosphonic acid |

InChI |

InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |

InChI-Schlüssel |

KAHDGZROTZTIJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCP(=O)(O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Nitrophenyl)thio]Benzoic Acid](/img/structure/B8357969.png)

![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)

![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)

![8-(1-Ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B8358031.png)

![2-Bromo-6-methoxy-5-methylbenzo[d]thiazole](/img/structure/B8358036.png)

![9-Benzyl-2-bromomethyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B8358047.png)